ethyl (E)-2-cyano-3-phenylpent-2-enoate
Description
Ethyl (E)-2-cyano-3-phenylpent-2-enoate is an α,β-unsaturated ester featuring a cyano group at the α-position and a phenyl substituent at the β-position of the pentenoate backbone. This compound is synthesized via Knoevenagel condensation between ethyl cyanoacetate and substituted aldehydes, yielding a syn-periplanar (s-cis) conformation across the C=C bond, as evidenced by a torsion angle of 3.2° . Its structural rigidity and electron-withdrawing cyano group make it a versatile intermediate for synthesizing biologically active compounds, such as 2-propenoylamides and 2-propenoates with reported pharmacological properties .
Properties
CAS No. |
14442-48-9 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-phenylpent-2-enoate |
InChI |
InChI=1S/C14H15NO2/c1-3-12(11-8-6-5-7-9-11)13(10-15)14(16)17-4-2/h5-9H,3-4H2,1-2H3/b13-12+ |
InChI Key |
LYBDDDYNWSIADW-OUKQBFOZSA-N |
SMILES |
CCC(=C(C#N)C(=O)OCC)C1=CC=CC=C1 |
Isomeric SMILES |
CC/C(=C(/C#N)\C(=O)OCC)/C1=CC=CC=C1 |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)C1=CC=CC=C1 |
Synonyms |
ethyl (Z)-2-cyano-3-phenyl-pent-2-enoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The presence of electron-withdrawing groups (e.g., cyano) increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions. Conversely, electron-donating groups (e.g., methoxy) reduce electrophilicity but improve solubility .
- Steric Influence: Longer alkyl chains (e.g., hexenoate in ) reduce steric hindrance, favoring nucleophilic attacks, whereas bulky aryl groups (e.g., 2,4-dimethoxyphenyl in ) restrict rotational freedom, stabilizing specific conformations.
Crystallographic and Conformational Analysis
X-ray diffraction studies highlight conformational differences:
- This compound: Syn-periplanar conformation (torsion angle: 3.2°) stabilizes planar geometry, critical for π-π stacking in crystal lattices .
- Ethyl 2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate: Non-planar conformation (torsion angle: 12.5°) due to steric clashes between the pyrrole ring and ester group .
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